molecular formula C17H19ClN2O3S B5832180 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5832180
M. Wt: 366.9 g/mol
InChI Key: SYUJAQXKQMPXNV-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a dimethylphenylacetamide moiety

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(24(3,22)23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUJAQXKQMPXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 4-chloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-methylsulfonylaniline.

    Acylation Reaction: The 4-chloro-N-methylsulfonylaniline is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions may target the chloro group or the sulfonyl group.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dechlorinated or desulfonylated derivatives.

    Substitution: Products may include substituted aniline derivatives.

Scientific Research Applications

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloroanilino)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-chloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide

Uniqueness

The presence of both the chloro and methylsulfonyl groups in 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.

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